Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-
Overview
Description
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-: is a complex organic compound belonging to the spiro compounds family. Spiro compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{2{A novel chemoselective synthesis of 3H-spiroisobenzofuran-1,3 .... One common approach is the reaction of appropriate precursors under controlled conditions to form the spiro structure[{{{CITATION{{{2{A novel chemoselective synthesis of 3H-spiroisobenzofuran-1,3 .... For example, a palladium-catalyzed intermolecular tandem cyclization reaction can be used to construct the spirocyclic framework[{{{CITATION{{{_3{highly regioselective synthesis of 3 isochroman] scaffolds H-Spiro ...](https://www.rsc.org/suppdata/c6/ob/c6ob02802k/c6ob02802k1.pdf).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods[_{{{CITATION{{{_2{A novel chemoselective synthesis of 3H-spiroisobenzofuran-1,3 .... This requires careful optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Industry: : Use in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include other spiro compounds and xanthene derivatives. These compounds may share some similarities in terms of reactivity and applications, but the presence of the methylpropylamino and phenylamino groups in this compound provides distinct chemical and biological properties.
List of Similar Compounds
Spiro(isobenzofuran-1(3H),9'-xanthen)-3-one, 3',6'-dihydroxy-
3-(p-Tolyl)spiro[isobenzofuran-1(3H),4'-piperidine]
3H-Spiro[isobenzofuran-1,3'-pyrazole] derivatives
Properties
IUPAC Name |
2'-anilino-3'-methyl-6'-[methyl(propyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O3/c1-4-16-33(3)22-14-15-25-29(18-22)35-28-17-20(2)27(32-21-10-6-5-7-11-21)19-26(28)31(25)24-13-9-8-12-23(24)30(34)36-31/h5-15,17-19,32H,4,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDYAGBYAYPNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888242 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92409-09-1 | |
Record name | 3′-Methyl-6′-(methylpropylamino)-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92409-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092409091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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